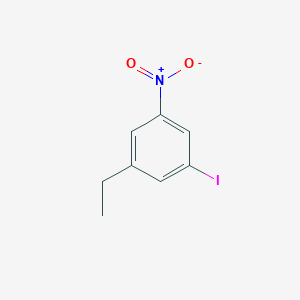

1-Ethyl-3-iodo-5-nitrobenzene

説明

Structure

3D Structure

特性

分子式 |

C8H8INO2 |

|---|---|

分子量 |

277.06 g/mol |

IUPAC名 |

1-ethyl-3-iodo-5-nitrobenzene |

InChI |

InChI=1S/C8H8INO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3 |

InChIキー |

BMEXWWYGVGCVBD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CC(=C1)I)[N+](=O)[O-] |

製品の起源 |

United States |

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Ethyl-3-iodo-5-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The1 is a cornerstone palladium-catalyzed cross-coupling reaction used extensively in pharmaceutical development to construct C–N bonds [1]. When applying this methodology to 1-ethyl-3-iodo-5-nitrobenzene , researchers face a complex chemoselectivity and stability challenge.

The substrate features two distinct reactive sites:

-

The Aryl Iodide (C–I bond): Aryl iodides are highly electrophilic and undergo rapid oxidative addition to Pd(0) species, making them the most reactive halogens in cross-coupling (reactivity trend: I > Br > Cl) [1].

-

The Nitro Group (–NO₂): While recent advances have demonstrated 2 where the nitro group acts as a pseudohalide leaving group [2], the superior reactivity of the C–I bond ensures that standard palladium/phosphine systems will selectively activate the iodide.

The Core Challenge: Nitroarenes are notoriously sensitive to strong alkoxide bases (e.g., NaOtBu, KOtBu). Exposure to these bases at elevated temperatures can trigger single-electron transfer (SET) reductions, forming azo or azoxy byproducts, or lead to the formation of Meisenheimer complexes [3]. Therefore, achieving high yields requires a delicate balance of catalyst efficiency and mild basicity.

Causality in Reagent Selection

To engineer a self-validating and high-yielding protocol, every reagent must be selected based on strict mechanistic causality:

-

Precatalyst (Pd₂(dba)₃): Provides a stable, easily handled source of Pd(0).

-

Ligand (Xantphos or RuPhos): For primary amines, Xantphos (a bidentate ligand with a wide bite angle) is optimal as it accelerates reductive elimination, preventing unwanted bis-arylation. For secondary amines, the bulky monodentate ligand RuPhos facilitates both difficult oxidative additions and rapid reductive eliminations.

-

Base (Cs₂CO₃): 3. Cesium carbonate (Cs₂CO₃) provides excellent functional group tolerance [3]. Its solubility profile in ethereal solvents provides just enough basicity to deprotonate the Pd(II)-amine intermediate without degrading the nitroarene.

-

Solvent (1,4-Dioxane): Allows for higher reaction temperatures (90–100 °C) required for the catalytic cycle while maintaining the stability of the active catalyst complex.

Catalytic cycle of the Buchwald-Hartwig amination highlighting chemoselective C-I activation.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for coupling 1-ethyl-3-iodo-5-nitrobenzene with morpholine (a representative secondary amine). This data demonstrates the critical nature of base selection.

| Entry | Catalyst System (2 mol% Pd) | Base (2.0 eq) | Solvent | Temp (°C) | Chemoselectivity (C–I vs C–NO₂) | Isolated Yield (%) |

| 1 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Poor (Extensive nitro degradation) | < 10% |

| 2 | Pd₂(dba)₃ / Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | Excellent (No degradation) | 45% |

| 3 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Excellent | 88% |

| 4 | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 80 | Excellent | 92% |

Note: While Entry 4 provides a slightly higher yield, Entry 3 utilizes highly accessible reagents and is generally preferred for initial scale-up.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual and analytical checkpoints to ensure the system is self-validating. If a checkpoint fails, the researcher can immediately halt and troubleshoot, saving time and resources.

Reagents Required

-

1-Ethyl-3-iodo-5-nitrobenzene: 1.0 mmol (277 mg)

-

Morpholine: 1.2 mmol (105 mg / 105 µL)

-

Pd₂(dba)₃: 0.02 mmol (18.3 mg, 2 mol% Pd)

-

Xantphos: 0.04 mmol (23.1 mg, 4 mol%)

-

Cs₂CO₃ (Anhydrous): 2.0 mmol (651 mg)

-

1,4-Dioxane (Anhydrous, Degassed): 5.0 mL

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Causality: Prevent ligand oxidation)

-

Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum.

-

Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

Step 2: Reagent Loading (Causality: Minimize moisture exposure)

-

Under a positive stream of Argon, add 1-ethyl-3-iodo-5-nitrobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the tube.

-

Self-Validation Checkpoint 1: The powder mixture should appear deep purple/dark red due to the unactivated Pd₂(dba)₃.

-

Seal the tube with a rubber septum and perform three additional vacuum/Argon cycles.

Step 3: Solvent and Amine Addition

-

Inject anhydrous, degassed 1,4-dioxane (5.0 mL) and morpholine (105 µL) through the septum using a gas-tight syringe.

-

Replace the septum with a Teflon-lined screw cap under Argon flow.

Step 4: Reaction Execution & Activation

-

Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the biphasic solid-liquid mixture (due to insoluble Cs₂CO₃) is well-mixed.

-

Self-Validation Checkpoint 2: Within 15–30 minutes of heating, the solution color must transition from dark purple to a clear yellow, orange, or reddish-brown. This color shift confirms the dissociation of dba ligands and the formation of the active, ligated Pd(0) species, followed by oxidative addition.

Step 5: Reaction Monitoring

-

After 4 hours, cool the reaction to room temperature.

-

Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS.

-

Self-Validation Checkpoint 3: 1-Ethyl-3-iodo-5-nitrobenzene is strongly UV-active. Complete consumption of the starting material spot confirms successful conversion.

Step 6: Quench and Workup (Causality: Remove inorganic salts and Pd black)

-

Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc).

-

Filter the mixture through a 1-inch pad of Celite® to remove insoluble CsI, unreacted Cs₂CO₃, and precipitated palladium black. Wash the pad with an additional 20 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure.

Step 7: Purification

-

Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

-

Isolate the product: 4-ethyl-2-nitro-N,N-oxydiethyleneaniline (or 4-(3-ethyl-5-nitrophenyl)morpholine).

Step-by-step experimental workflow for the Buchwald-Hartwig amination and product isolation.

References

- Buchwald–Hartwig amin

- Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing.

- Buchwald-Hartwig Amin

Sources

- 1. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 2. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06618E [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

Preventing deiodination during 1-Ethyl-3-iodo-5-nitrobenzene catalytic reduction

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective catalytic reduction of 1-Ethyl-3-iodo-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, with a primary focus on preventing the undesired side reaction of deiodination. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to ensure the chemoselective reduction of the nitro group while preserving the sensitive carbon-iodine bond.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, its challenges, and key parameters.

Q1: What is the primary challenge in the catalytic reduction of 1-Ethyl-3-iodo-5-nitrobenzene?

The primary challenge is achieving chemoselectivity. The goal is to reduce the nitro (-NO₂) group to an amine (-NH₂) without cleaving the carbon-iodine (C-I) bond. This undesired cleavage is known as deiodination or hydrodehalogenation, which results in the formation of 1-ethyl-3-aminobenzene as a byproduct, lowering the yield of the desired 3-Amino-1-ethyl-5-iodobenzene and complicating purification.[1]

Q2: Why is the C-I bond so susceptible to cleavage during catalytic hydrogenation?

The susceptibility of a carbon-halogen bond to reductive cleavage (hydrogenolysis) is inversely related to its bond dissociation energy. The C-I bond is the weakest among the carbon-halogen bonds, making it highly prone to reduction.[2]

-

Bond Dissociation Energies:

-

C-I: ~234 kJ/mol

-

C-Br: ~293 kJ/mol

-

C-Cl: ~351 kJ/mol

-

C-F: ~452 kJ/mol

-

This inherent weakness means that many standard hydrogenation catalysts, particularly Palladium on carbon (Pd/C), are often too reactive and will readily cleave the C-I bond in addition to reducing the nitro group.[3]

Q3: What are the key reaction parameters that influence selectivity?

Achieving high selectivity is a balancing act. The following parameters are critical and must be carefully optimized:

-

Catalyst Choice: This is the most crucial factor. Standard catalysts like Pd/C are often non-selective. Alternatives include modified platinum, nickel, or copper-based catalysts.[3][4]

-

Hydrogen Source: The choice between high-pressure hydrogen gas (H₂) and a hydrogen donor for catalytic transfer hydrogenation (CTH) can significantly impact selectivity.[5][6]

-

Solvent: The solvent can influence catalyst activity and substrate solubility, which in turn affects reaction rates and selectivity.[7]

-

Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor selectivity and reduce the rate of dehalogenation.[4]

-

Additives (Acids/Bases): The pH of the reaction medium can have a profound effect on the catalyst's surface and the reaction pathway, altering selectivity.[8][9]

Q4: What are the potential byproducts other than the deiodinated compound?

The reduction of a nitro group proceeds through several intermediates. If the reaction is incomplete or conditions are not optimal, these intermediates can lead to other byproducts.[10]

-

Nitrosobenzene (Ar-NO)

-

Hydroxylamine (Ar-NHOH)

-

Azoxybenzene (Ar-N=N(O)-Ar)

-

Azobenzene (Ar-N=N-Ar)

The formation of these species suggests that the reduction has stalled. This can be addressed by adjusting reaction time, catalyst loading, or hydrogen availability.

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common problems encountered during the experiment.

Problem 1: High Levels of Deiodination Observed

You are observing a significant amount of the deiodinated byproduct, 1-ethyl-3-aminobenzene, in your reaction mixture.

// Nodes start [label="High Deiodination\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_check [label="Step 1: Evaluate Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; cond_check [label="Step 2: Modify Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; h_source_check [label="Step 3: Change Hydrogen Source", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Solutions cat_sol1 [label="Replace Pd/C with\nSulfided Platinum [Pt(S)/C]", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_sol2 [label="Use Raney Nickel\nor Raney Cobalt", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_sol3 [label="Try Copper or Manganese-\nbased catalysts", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Solutions cond_sol1 [label="Lower H₂ Pressure\n(e.g., 1-5 bar)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_sol2 [label="Decrease Temperature\n(e.g., to room temp)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_sol3 [label="Reduce Reaction Time &\nMonitor Closely (TLC/LCMS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_sol4 [label="Add a basic modifier if\nacidic byproducts form", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hydrogen Source Solutions h_source_sol1 [label="Switch to Catalytic Transfer\nHydrogenation (CTH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_source_sol2 [label="Use Hydrazine Hydrate or\nAmmonium Formate as H-donor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> cat_check; cat_check -> {cat_sol1, cat_sol2, cat_sol3} [label="If using Pd/C or Pt/C"]; cat_check -> cond_check [label="If catalyst change is insufficient"]; cond_check -> {cond_sol1, cond_sol2, cond_sol3, cond_sol4}; cond_check -> h_source_check [label="If conditions optimization fails"]; h_source_check -> {h_source_sol1, h_source_sol2}; }

Figure 1: Troubleshooting logic for excessive deiodination.

| Potential Cause | Recommended Solution & Explanation |

| Highly Active Catalyst | - Switch from Pd/C to a more selective catalyst. Palladium is notoriously aggressive in promoting hydrodehalogenation.[3] - Option A: Sulfided Platinum on Carbon (Pt(S)/C). The sulfur partially "poisons" or modifies the platinum surface, suppressing the C-I bond cleavage while still allowing for efficient nitro group reduction. This is often the first and best alternative to try.[4][10] - Option B: Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co). These catalysts are known to be less prone to causing dehalogenation compared to palladium and are a cost-effective choice.[3][7] - Option C: Alternative Metal Catalysts. Research has shown high selectivity with systems based on copper, manganese, or gold, although these may require more specific ligand and reaction condition development.[11][12][13] |

| Harsh Reaction Conditions | - Lower the Hydrogen Pressure. High H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, accelerating deiodination. Try running the reaction at a lower pressure (e.g., 1-5 bar or even with a hydrogen balloon).[4] - Reduce the Temperature. Deiodination often has a higher activation energy than nitro reduction. Performing the reaction at or slightly above room temperature can significantly improve selectivity.[14] - Minimize Reaction Time. Once the starting material is consumed (as monitored by TLC or LC-MS), stop the reaction immediately. Prolonged exposure to the catalyst and hydrogen will increase the likelihood of the byproduct forming. |

| Inappropriate Solvent or pH | - Solvent Choice: Ethers like THF or 2-MeTHF have been shown to provide a good balance of substrate solubility and high selectivity.[7] - Control pH: The generation of acidic byproducts can sometimes alter selectivity.[8][9] While the effect is substrate-dependent, the addition of a non-nucleophilic base can sometimes suppress hydrodehalogenation. However, in other systems, basic conditions can promote it, so this must be screened carefully. |

| Hydrogen Source | - Use Catalytic Transfer Hydrogenation (CTH). Instead of H₂ gas, use a hydrogen donor like hydrazine hydrate, ammonium formate, or formic acid.[5][6][15] The in-situ generation of hydrogen often occurs at a controlled rate, leading to a lower steady-state concentration of active hydrogen on the catalyst surface, which can dramatically improve selectivity.[6] |

Problem 2: Low or Stalled Conversion of the Nitro Group

The reaction is slow, or the starting material is not fully consumed, even after an extended time.

| Potential Cause | Recommended Solution & Explanation |

| Catalyst Deactivation | - Catalyst Poisoning: Ensure all reagents and solvents are pure. Trace impurities (e.g., sulfur compounds, strong coordinating agents) can poison the catalyst. - Insufficient Catalyst Loading: If using a less active but more selective catalyst (like Pt(S)/C), a slightly higher catalyst loading (e.g., 5-10 mol%) may be required compared to standard Pd/C. |

| Insufficient Reducing Power | - Check Hydrogen Delivery: Ensure the system is properly sealed and that there is a positive pressure of hydrogen. For CTH, ensure the hydrogen donor is added in sufficient stoichiometric excess (e.g., 3-10 equivalents). - Inefficient Agitation: Proper mixing is crucial for heterogeneous catalysis to ensure the substrate, hydrogen, and catalyst are in contact. Increase the stirring rate. |

| Low Reaction Temperature | While low temperature is good for selectivity, it also slows down the reaction rate. If the reaction is clean but slow, a modest increase in temperature (e.g., from 25°C to 40°C) can be attempted while carefully monitoring for the onset of deiodination. |

Section 3: Recommended Protocols & Methods

Protocol 1: High-Selectivity Reduction using Sulfided Platinum

This protocol is a recommended starting point for achieving high selectivity.

Materials:

-

1-Ethyl-3-iodo-5-nitrobenzene

-

5% Platinum, sulfided, on carbon support (5% Pt(S)/C)

-

Methanol or Tetrahydrofuran (THF), anhydrous grade

-

Hydrogen gas (H₂) source with regulator

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

To a suitable pressure vessel, add 1-Ethyl-3-iodo-5-nitrobenzene (1.0 eq).

-

Under an inert atmosphere (Argon or Nitrogen), add the 5% Pt(S)/C catalyst (0.1 mol % Pt).[4] Note: Catalyst loading may need optimization.

-

Add the solvent (Methanol or THF) to create a concentration of approximately 0.1 M.[7] Note: Lower concentrations can sometimes improve selectivity.[7]

-

Seal the vessel and purge the system thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the vessel with H₂ to 3 bar (approx. 45 psi).[4]

-

Begin vigorous stirring and maintain the reaction at room temperature (20-25°C).

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

-

Upon complete consumption of the starting material, stop the reaction, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 3-Amino-1-ethyl-5-iodobenzene.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol avoids the use of high-pressure hydrogen gas.

Materials:

-

1-Ethyl-3-iodo-5-nitrobenzene

-

Palladium on carbon (5% Pd/C) or Raney Nickel

-

Hydrazine monohydrate or Ammonium formate

-

Ethanol or Methanol

Procedure:

-

To a round-bottom flask equipped with a stir bar and a reflux condenser, add 1-Ethyl-3-iodo-5-nitrobenzene (1.0 eq) and the solvent (e.g., Ethanol).

-

Add the catalyst (e.g., 5% Pd/C, 5 mol%).

-

Heat the mixture to a gentle reflux (or a suitable temperature like 50-60°C).

-

Slowly add a solution of the hydrogen donor, such as hydrazine monohydrate (4-5 eq) or ammonium formate (5-6 eq), portion-wise or via a dropping funnel over 30-60 minutes.[6] Caution: The reaction can be exothermic.

-

After the addition is complete, continue to stir at the same temperature, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.

-

Work up the reaction as appropriate (e.g., extraction if using formate salts) and concentrate the organic phase to yield the product.

Method 1: Reaction Monitoring and Deiodination Quantification

Accurate monitoring is key to preventing over-reaction and quantifying the success of the optimization.

-

Thin-Layer Chromatography (TLC): A quick method to monitor the disappearance of the starting material. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) and visualize under UV light.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring. It allows for clear identification and relative quantification of the starting material, the desired product, and the deiodinated byproduct based on their distinct molecular weights.

-

Quantitative NMR (qNMR): After isolation, ¹H NMR can be used to determine the purity and the ratio of the desired product to the deiodinated byproduct by integrating characteristic, non-overlapping peaks.

-

Iodide Release Assay: For highly quantitative studies, the amount of free iodide (I⁻) released into the reaction medium can be measured colorimetrically using the Sandell-Kolthoff reaction or by ion chromatography.[16][17] This provides a direct measure of the extent of deiodination.

// Reactant reactant [label=<

1-Ethyl-3-iodo-5-nitrobenzene

1-Ethyl-3-iodo-5-nitrobenzene

];

// Products product_desired [label=<

Desired Product

3-Amino-1-ethyl-5-iodobenzene

Desired Product

3-Amino-1-ethyl-5-iodobenzene

];

product_undesired [label=<

Undesired Byproduct

1-ethyl-3-aminobenzene

Undesired Byproduct

1-ethyl-3-aminobenzene

];

// Arrows and Labels reactant -> product_desired [label=" Selective Nitro Reduction\n (Goal)\n\n [H] / Catalyst"]; reactant -> product_undesired [label=" Deiodination Side Reaction\n (Problem)\n\n [H] / Aggressive Catalyst", color="#EA4335", fontcolor="#EA4335"]; }

Figure 2: Desired reaction pathway versus the undesired deiodination.

References

-

Kadam, S. T., & Tilve, S. G. (2015). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 5(1), 1-10. [Link]

-

Wang, C., et al. (2021). Chemoselective Transfer Hydrogenation of Nitroarenes with Ammonia Borane Catalyzed by Copper N-heterocyclic Carbene Complexes. Chinese Journal of Chemistry, 39(10), 2833-2838. [Link]

-

Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12696-12703. [Link]

-

Wu, G. G., et al. (2011). A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3: Its Application to the Synthesis of a Potential Anticancer Agent. Organic Letters, 13(19), 5220-5223. [Link]

-

Cernak, T. A., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8821-8826. [Link]

-

Behera, R. R., et al. (2022). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials, 5(12), 18093-18102. [Link]

-

Wang, Y., et al. (2020). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 44(3), 978-984. [Link]

-

Wu, G., et al. (2011). A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent. Semantic Scholar. [Link]

-

Diachenko, I. V., et al. (2023). Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. Molecules, 28(7), 3045. [Link]

-

Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1163-1172. [Link]

-

Wu, G. G., et al. (2011). A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3: Its Application to the Synthesis of a Potential Anticancer Agent. R Discovery. [Link]

-

Wu, G. G., et al. (2011). A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent. PubMed. [Link]

-

DeVries, R. A., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 237(2), 347-357. [Link]

-

Blaser, H. U., et al. (2007). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 349(1-2), 103-115. [Link]

-

Maleczka, R. E., & Ghosh, B. (2014). Catalytic Hydrodehalogenation Reactions. In Science of Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Renko, K., et al. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology, 157(12), 4904-4912. [Link]

-

Kamal, A., et al. (2008). Simple and Chemoselective Reduction of Aromatic Nitro Compounds to Aromatic Amines: Reduction with Hydriodic Acid Revisited. Synthetic Communications, 38(10), 1545-1551. [Link]

-

DeVries, R. A., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. [Link]

-

Wang, X., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(9), 4389-4401. [Link]

- Google Patents. (2020).

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Chapter 7: Analytical Methods. [Link]

-

Fornara, M., et al. (2021). Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones Triiodothyronine (T3) and Reverse Triiodothyronine (rT3): A Clue for Their Discrimination? Analytical Chemistry, 93(45), 15029-15036. [Link]

-

Paul, K. B., et al. (2017). SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY. Toxicological Sciences, 156(1), 250-262. [Link]

-

Lezzer, A. (2021). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. University of Padua Thesis. [Link]

-

Fazekas, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(13), 5036-5041. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Wang, D., & Wang, H. (2023). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. ACS Catalysis, 13(5), 3465-3472. [Link]

-

Kitching, M. O., & Jackson, R. F. W. (2011). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

-

Zhang, M., et al. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 28(11), 4496. [Link]

-

Wang, L., et al. (2018). Highly effective catalytic reduction of nitrobenzene compounds with gold nanoparticle-immobilized hydroxyapatite nanowire-sintered porous ceramic beads. Nanoscale, 10(3), 1251-1259. [Link]

-

Wikipedia. (n.d.). Dehalogenation. [Link]

-

Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

-

Norris, J. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. [Link]

-

Ćorković, A., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(48), 8787-8791. [Link]

-

Reddit. (2023, November 7). Hydrogenation Reduction. r/Chempros. [Link]

-

Pentsak, E. O., & Ananikov, V. P. (2019). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Milan University. [Link]

-

Trovati, G. L., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(18), 4068-4076. [Link]

-

Agarwal, V., et al. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 114(16), 8066-8125. [Link]

-

PharmaBlock. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

-

Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. [Link]

-

Kumar, V., et al. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(16), 4991. [Link]

-

Carter, K. P., & Shaughnessy, K. H. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 1999. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dehalogenation - Wikipedia [en.wikipedia.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Chemoselective Transfer Hydrogenation of Nitroarenes with Ammonia Borane Catalyzed by Copper N-heterocyclic Carbene Complexes [journal.hep.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly effective catalytic reduction of nitrobenzene compounds with gold nanoparticle-immobilized hydroxyapatite nanowire-sintered porous ceramic beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Improving yield and conversion rates in 1-Ethyl-3-iodo-5-nitrobenzene synthesis

Welcome to the Technical Support Center for Advanced Aromatic Transformations . This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-Ethyl-3-iodo-5-nitrobenzene .

Because direct electrophilic iodination of 1-ethyl-3-nitrobenzene yields incorrect regiochemistry (the ethyl group directs ortho/para, failing to yield the 1,3,5-meta substitution pattern), the authoritative synthetic route relies on a two-stage approach:

-

Chemoselective Zinin Reduction of 1-ethyl-3,5-dinitrobenzene to 3-ethyl-5-nitroaniline.

-

Sandmeyer-type Iodination of the resulting amine to yield the target 1-ethyl-3-iodo-5-nitrobenzene.

Below is our comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative optimization data.

Part 1: Zinin Reduction Troubleshooting (Dinitro → Nitroaniline)

The Zinin reduction utilizes sulfur anions to selectively reduce a single nitro group on a polynitroarene[1]. The chemoselectivity is driven by electronic effects: once the first nitro group is reduced to an electron-donating amine, the electron density of the aromatic ring increases, significantly raising the activation energy required to reduce the second nitro group[2].

FAQ 1: Why am I getting significant amounts of the diamine over-reduction product? Causality: Over-reduction to 3-ethyl-5-aminoaniline occurs when the thermodynamic barrier of the mono-amine is overcome by excessive thermal energy or overly aggressive reducing agents. Using pure sodium sulfide ( Na2S ) at reflux often forces the second reduction. Solution: Switch to sodium polysulfide ( Na2Sx ), generated in situ by adding elemental sulfur to Na2S . Polysulfide is a milder, highly chemoselective reductant. Additionally, strictly cap the reaction temperature at 60 °C.

FAQ 2: How do I improve the conversion rate of the highly insoluble dinitro starting material? Causality: 1-Ethyl-3,5-dinitrobenzene has poor aqueous solubility. If the reaction is run in pure water, the biphasic nature limits the collision frequency between the sulfide anions and the organic substrate, stalling conversion. Solution: Utilize a co-solvent system (Ethanol/Water 3:1 v/v). Ethanol acts as a phase-transfer bridge, solubilizing the dinitroarene while maintaining the solubility of the inorganic sulfide salts.

Mechanistic pathway of the Zinin reduction highlighting the over-reduction risk.

Protocol 1: Optimized Zinin Reduction

Self-Validating System: This protocol uses visual colorimetric changes and TLC to validate progression.

-

Solubilization: Suspend 1-ethyl-3,5-dinitrobenzene (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Heat to 60 °C to ensure partial dissolution.

-

Reagent Preparation: In a separate flask, dissolve sodium sulfide nonahydrate ( Na2S⋅9H2O , 1.2 eq) and elemental sulfur (1.2 eq) in water. Heat gently until the solution turns deep orange-red, confirming the formation of sodium polysulfide.

-

Addition: Add the polysulfide solution dropwise over 1 hour to the dinitro suspension. Validation: The reaction mixture will immediately turn deep red, indicating the formation of the nitroso intermediate.

-

Monitoring: Stir at 60 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). Validation: Complete disappearance of the high-Rf dinitro spot confirms 100% conversion.

-

Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract with dichloromethane. Wash with brine, dry over MgSO4 , and concentrate to yield 3-ethyl-5-nitroaniline.

Part 2: Sandmeyer Iodination Troubleshooting (Nitroaniline → Iodoarene)

The Sandmeyer reaction converts an aromatic amine to an aryl halide via a diazonium salt intermediate. Notably, while chlorination and bromination require copper(I) catalysis, iodination proceeds spontaneously with potassium iodide (KI) due to the high nucleophilicity and low oxidation potential of the iodide ion[3].

FAQ 3: Why is my yield of the iodo product low, accompanied by significant phenol byproducts? Causality: Diazonium salts are highly unstable. If the temperature of the diazotization bath exceeds 5 °C, the diazonium intermediate prematurely expels N2 gas, leaving behind a highly reactive aryl cation that is immediately trapped by water to form 3-ethyl-5-nitrophenol[4]. Solution: Maintain strict cryogenic control (0–5 °C) during the NaNO2 addition. Do not remove the ice bath until the KI solution has been fully introduced.

FAQ 4: I observe intense coloration and intractable tar formation during the KI addition. What causes this? Causality: Tar formation is typically caused by diazo coupling. If the acidic environment is insufficient, unreacted free amine acts as a nucleophile, attacking the electrophilic diazonium salt to form polymeric azo dyes. Solution: Ensure a minimum of 3.0 equivalents of concentrated HCl is used to keep the amine fully protonated. Furthermore, perform an "inverse addition" by dripping the cold diazonium salt into the KI solution. This maintains a massive excess of iodide relative to the diazonium species, kinetically favoring iodination over diazo coupling.

Sandmeyer iodination workflow demonstrating critical failure points and byproducts.

Protocol 2: Optimized Sandmeyer Iodination

Self-Validating System: This protocol utilizes chemical quench tests to ensure reaction safety and completion.

-

Diazotization: Dissolve 3-ethyl-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0–5 °C in an ice-water bath.

-

Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq) dropwise, keeping the internal temperature strictly below 5 °C.

-

Validation Check: Stir for 30 minutes. Validation: Spot the mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the necessary excess nitrous acid.

-

Quenching: Add urea (0.1 eq) to destroy the excess nitrous acid, preventing side-oxidations during the next step.

-

Iodination (Inverse Addition): In a separate flask, prepare an aqueous solution of potassium iodide (KI, 1.5 eq). Slowly drip the cold diazonium salt solution into the KI solution at room temperature under vigorous stirring. Caution: Vigorous nitrogen gas evolution will occur.

-

Maturation: Stir for 2 hours at room temperature, then heat gently to 60 °C for 15 minutes to ensure complete nitrogen extrusion.

-

Workup: Extract with ethyl acetate. Wash the organic layer with 10% aqueous sodium thiosulfate ( Na2S2O3 ) to reduce residual elemental iodine ( I2 ). Validation: The organic layer will rapidly change from dark purple/brown to pale yellow. Dry and concentrate to yield the target 1-ethyl-3-iodo-5-nitrobenzene.

Quantitative Optimization Data

The following table summarizes the performance metrics of the standard literature conditions versus our optimized protocols described above.

| Reaction Step | Condition Profile | Yield (%) | Conversion (%) | Major Impurity (%) |

| Zinin Reduction | Standard (Excess Na2S , 80 °C) | 45% | 98% | Diamine (40%) |

| Zinin Reduction | Optimized (Stoichiometric Polysulfide, 60 °C) | 82% | 95% | Diamine (<5%) |

| Sandmeyer Iodination | Standard (Rapid KI add, Poor stirring) | 55% | 85% | Azo Tar (25%) |

| Sandmeyer Iodination | Optimized (Inverse KI add, Strict 0 °C) | 88% | >99% | Phenol (<2%) |

References

-

Wikipedia, "Zinin reaction",[Link]

-

Chemistry Stack Exchange, "Selective nitro reduction of poly nitro compounds",[Link]

-

Master Organic Chemistry, "Reactions of Diazonium Salts: Sandmeyer and Related Reactions",[Link]

-

Organic Chemistry Portal, "Sandmeyer Reaction", [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted 1-Ethyl-3-iodo-5-nitrobenzene Cross-Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the cross-coupling of highly congested electrophiles. The ortho-substituted 1-ethyl-3-iodo-5-nitrobenzene scaffold presents a unique dual-challenge: extreme steric hindrance at the C-I bond (flanked by C2/C4 substituents) coupled with the strong electron-withdrawing nature of the C5-nitro group.

While the nitro group accelerates the initial oxidative addition, the steric bulk severely retards transmetalation and reductive elimination. This mismatch in elementary step rates leads to catalyst resting states that are highly prone to decomposition or side reactions. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to overcome these barriers.

Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot effectively, we must first understand why standard palladium catalysis fails with this substrate.

-

Hyper-Fast Oxidative Addition: The electron-deficient nature of the nitroarene makes the C-I bond highly electrophilic. Palladium inserts rapidly, forming a Pd(II) intermediate.

-

The Transmetalation Bottleneck: The substituents at C2 and C4 create a "steric wall." Bulky nucleophiles (like ortho-substituted boronic acids or secondary amines) cannot easily coordinate to the Pd(II) center.

-

Sterically Driven Reductive Elimination: If transmetalation is successful, the resulting Pd(II) Ar-Ar' or Pd(II) Ar-NR2 complex is highly congested. Reductive elimination is thermodynamically favored to relieve this strain, but requires a ligand that can push the geometry toward the transition state.

As demonstrated in, a bulky ortho-substituted aryl halide can reorient the proximal ligand into unusual binding modes. To counteract this, we must use ligands with "flexible steric bulk" that dynamically adapt to the reaction's geometric demands.

Catalytic cycle highlighting steric bottlenecks in ortho-substituted cross-couplings.

Troubleshooting FAQs

Q1: Why am I seeing mostly des-iodo (protodehalogenated) byproduct in my Buchwald-Hartwig amination instead of the desired product? A: This is a classic symptom of a stalled transmetalation or reductive elimination step. Because the ortho-substituents prevent rapid coupling, the Pd(II) intermediate has a prolonged lifetime. This allows the amine (or solvent) to undergo β-hydride elimination, transferring a hydride to the Pd center, which then reductively eliminates to give the des-iodo byproduct. Solution: Switch to a ligand that accelerates C-N reductive elimination, such as BrettPhos or RuPhos. Furthermore, show that matching the ligand's steric profile to the amine class is critical for suppressing this pathway.

Q2: Can I use standard Pd(PPh3)4 for the Suzuki coupling of this substrate? A: No. Pd(PPh3)4 will almost certainly stall after oxidative addition. Triphenylphosphine ligands are not sufficiently bulky to promote the sterically demanding reductive elimination, nor do they create the necessary "reactive pocket" for transmetalation. You must use a catalyst system designed for hindered substrates, such as the .

Q3: How does the C5-nitro group affect my choice of base? A: Nitroarenes are highly sensitive to strong, nucleophilic bases. Sodium tert-butoxide (NaOtBu), the standard base for Buchwald-Hartwig aminations, can lead to the formation of azoxy byproducts or general decomposition via single-electron transfer (SET) pathways. Always use weaker, non-nucleophilic bases like K3PO4 or Cs2CO3.

Troubleshooting workflow for identifying and resolving cross-coupling failures.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is a matter of matching the steric demands of the substrate with the bite angle and bulk of the phosphine/NHC. Below is a summary of validated conditions for ortho-substituted 1-ethyl-3-iodo-5-nitrobenzene derivatives.

| Reaction Type | Recommended Catalyst/Ligand | Optimal Base | Preferred Solvent | Expected Yield | Key Mechanistic Advantage |

| Suzuki-Miyaura | Pd-PEPPSI-IPr | K2CO3 | Toluene/EtOH/H2O | 85-95% | NHC ligand dynamically adapts to extreme steric bulk. |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 80-90% | Excellent for coupling with ortho-substituted boronic acids. |

| Buchwald-Hartwig (Primary Amines) | Pd2(dba)3 / BrettPhos | Cs2CO3 | 1,4-Dioxane | 75-85% | Suppresses β-hydride elimination pathways. |

| Buchwald-Hartwig (Secondary Amines) | Pd2(dba)3 / RuPhos | Cs2CO3 | Toluene | 70-80% | Accommodates extreme steric congestion during reductive elimination. |

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains built-in diagnostics. The following procedures are designed as self-validating systems to ensure you can pinpoint the exact step of failure if the reaction does not proceed.

Protocol A: Suzuki-Miyaura Cross-Coupling using Pd-PEPPSI-IPr

Optimized for the synthesis of highly hindered biaryls, adapting methodologies proven for.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with ortho-substituted 1-ethyl-3-iodo-5-nitrobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), K2CO3 (3.0 equiv), and Pd-PEPPSI-IPr (2 mol %).

-

Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (ratio 4:1:1) to achieve a 0.2 M concentration.

-

Reaction: Seal the tube, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

-

Validation & Causality Check:

-

Check 1: Monitor by GC-MS at 2 hours. If the starting iodide is fully consumed but no product is formed, oxidative addition is successful, but transmetalation has failed. Action: Increase boronic acid equivalents or switch to a more soluble base (e.g., Cs2CO3).

-

Check 2: If homocoupling of the boronic acid is observed, oxygen has infiltrated the system. Action: Re-degas solvents using the freeze-pump-thaw method.

-

Protocol B: Buchwald-Hartwig Amination using RuPhos

Optimized to prevent nitro-group degradation while forcing C-N bond formation.

Step-by-Step Methodology:

-

Preparation: In a glovebox, combine the aryl iodide (1.0 equiv), amine (1.2 equiv), Pd2(dba)3 (2.5 mol %, giving 5 mol % Pd), RuPhos (10 mol %), and anhydrous Cs2CO3 (2.0 equiv) in a sealed vial.

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

-

Reaction: Heat at 100 °C for 16 hours.

-

Validation & Causality Check:

-

Check 1 (Visual): The solution should transition from a dark purple (Pd2(dba)3) to a deep red/orange upon heating, indicating successful formation of the active L-Pd(0) species. If it turns black, the catalyst has crashed out (precipitated as Pd black).

-

Check 2 (Analytical): If LC-MS shows a mass corresponding to [M - I + H] (protodehalogenation), the amine is undergoing β-hydride elimination faster than reductive elimination. Action: Ensure the reaction is strictly anhydrous, as trace water exacerbates this pathway.

-

References

-

Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: PubMed Central (NIH) URL:[Link]

-

An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Angewandte Chemie International Edition URL:[Link]

-

Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

A Comparative Guide to GC-MS Validation for the Quality Control of 1-Ethyl-3-iodo-5-nitrobenzene Synthesis

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method intended for the quantitative analysis of 1-Ethyl-3-iodo-5-nitrobenzene and its process-related impurities. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of our work. A rigorously validated method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, which in this context, is to guarantee the quality and purity of a key chemical intermediate.[1][2]

The objective of validating an analytical procedure is to unequivocally demonstrate its suitability for the intended purpose.[1][2][3][4] This document eschews a generic template, instead focusing on the specific challenges associated with 1-Ethyl-3-iodo-5-nitrobenzene, a molecule whose synthesis can yield a challenging profile of isomers and related impurities. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and the United States Pharmacopeia (USP).[1][5][6][7]

The Analytical Challenge: Impurity Profiling in 1-Ethyl-3-iodo-5-nitrobenzene Synthesis

The synthesis of 1-Ethyl-3-iodo-5-nitrobenzene, a substituted nitroaromatic compound, can proceed through various routes, often involving nitration and iodination steps. A plausible synthetic pathway could start from m-nitroacetophenone, reduced to 1-(3-nitrophenyl)ethanol, which is then converted to an iodo intermediate before final reduction to the ethyl group.[8] Another route might involve direct iodination of 1-ethyl-3-nitrobenzene.

Regardless of the specific route, a spectrum of process-related impurities and potential byproducts must be monitored:

-

Starting Materials: Unreacted 1-ethyl-3-nitrobenzene or its precursors.

-

Isomeric Impurities: Positional isomers such as 1-Ethyl-2-iodo-5-nitrobenzene or 1-Ethyl-3-iodo-2-nitrobenzene.

-

Reaction Intermediates: Partially reacted intermediates like 1-(1-iodoethyl)-3-nitrobenzene.

-

Related Substances: Byproducts from side reactions, such as di-iodinated or di-nitrated species.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane).

A robust analytical method must be able to separate, identify, and quantify these diverse compounds. GC-MS is an exceptionally powerful technique for this purpose, combining the high-resolution separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[9][10]

Proposed GC-MS Method for Analysis

Before validation, a suitable GC-MS method must be developed. The following presents a robust starting point for the analysis of 1-Ethyl-3-iodo-5-nitrobenzene.

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A low-bleed, mid-polarity column providing excellent resolution for a wide range of aromatic compounds and isomers.[11] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| Inlet | Split/Splitless, 250 °C | Splitless mode for trace impurity analysis. Temperature is high enough for volatilization but low enough to minimize thermal degradation of nitroaromatics.[12] |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature ramp that effectively separates volatile solvents from the main analyte and higher-boiling impurities. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes post-separation. |

| Ion Source | Electron Ionization (EI), 230 °C, 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |

| MS Quadrupole | 150 °C | Standard operating temperature. |

| Acquisition Mode | Full Scan (m/z 40-550) & SIM | Full scan for initial identification and impurity discovery; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities. |

The Validation Protocol: A Self-Validating System

A validation protocol should be established before beginning the study, detailing the procedures and acceptance criteria for each performance characteristic.[1][13]

System Suitability Testing (SST)

Causality: Before any analytical run, SST is performed to verify that the complete system (instrument, reagents, column) is operating within acceptable limits on that specific day.[14] It is the gatekeeper of data quality, ensuring the system is fit for purpose before committing precious samples.[15][16]

Protocol:

-

Prepare a System Suitability Solution containing 1-Ethyl-3-iodo-5-nitrobenzene (~50 µg/mL) and a resolution marker (e.g., a known, closely eluting impurity or a spiked compound like 1,2,3-triiodo-5-nitrobenzene).

-

Perform a minimum of five replicate injections of the SST solution before starting the sample sequence.

-

Calculate the key performance parameters.

Acceptance Criteria:

| Parameter | Acceptance Limit | Purpose |

| Peak Area Precision (%RSD) | ≤ 2.0% | Demonstrates injection and detector stability. |

| Retention Time Precision (%RSD) | ≤ 1.0% | Confirms stability of oven temperature and carrier gas flow. |

| Tailing Factor (T) | 0.8 – 1.5 | Ensures peak symmetry, indicating good column performance and inertness. |

| Resolution (Rs) | ≥ 2.0 | Guarantees baseline separation between the analyte and the critical pair. |

Specificity / Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[17][18][19] For a synthesis method, this confirms that the peaks corresponding to impurities are not co-eluting with the main analyte peak and can be accurately quantified.

Protocol:

-

Blank Analysis: Analyze a sample of the dissolution solvent (e.g., Dichloromethane) to ensure no interfering peaks are present at the retention times of the analyte or known impurities.

-

Impurity Spiking: Prepare a solution of the pure 1-Ethyl-3-iodo-5-nitrobenzene reference standard. Spike this solution with known potential impurities (isomers, starting materials) at their specification limits.

-

Forced Degradation: Subject the analyte to stress conditions (acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products.[20] Analyze these stressed samples.

-

Peak Purity Analysis: Utilize the mass spectral data to confirm the identity of the analyte and all impurity peaks. The mass spectrum across an entire peak should be consistent and match the reference spectrum.

Acceptance Criteria:

-

The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples.

-

Resolution (Rs) between the analyte and the closest eluting impurity must be ≥ 2.0.

-

Mass spectral data must confirm the identity of each component.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[17][21] This is fundamental for accurate quantification. The range is the interval that has been proven to be linear, accurate, and precise.[18]

Protocol:

-

Prepare a stock solution of 1-Ethyl-3-iodo-5-nitrobenzene reference standard.

-

Perform a serial dilution to create at least five concentration levels, spanning 50% to 150% of the expected working concentration. For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.

-

Inject each concentration level in triplicate.

-

Construct a calibration curve by plotting the average peak area against the concentration.

-

Perform a linear regression analysis.

Acceptance Criteria:

-

The correlation coefficient (r²) of the regression line must be ≥ 0.999.[21]

-

The y-intercept should be minimal (not significantly different from zero).

-

The residuals should be randomly distributed around the x-axis.

Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[19] It is typically determined through recovery studies, which confirm that the method can accurately measure a known amount of analyte in a sample matrix.[13][21]

Protocol:

-

Prepare a sample matrix (placebo or a known batch of product).

-

Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three samples at each concentration level.

-

Analyze the samples and calculate the percentage recovery.

-

% Recovery = (Measured Concentration / Spiked Concentration) x 100

-

Acceptance Criteria:

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

-

Repeatability (Intra-assay precision):

-

Prepare six individual samples of 1-Ethyl-3-iodo-5-nitrobenzene at 100% of the target concentration.

-

Analyze these samples on the same day, with the same analyst, on the same instrument.

-

Calculate the Relative Standard Deviation (%RSD) of the results.

-

-

Intermediate Precision (Inter-assay precision):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess variance.

-

Acceptance Criteria:

Detection & Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. These are critical for quantifying trace-level impurities.

Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

-

LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

-

The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

-

The LOQ must be below the reporting threshold for impurities.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][19] This provides an indication of its reliability during normal usage and transfer between laboratories.

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time.

-

Analyze the SST solution under each modified condition.

-

Evaluate the impact on key parameters like retention time, peak area, and resolution.

Variations to Test:

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Inlet Temperature | 250 °C | 245 °C | 255 °C |

| Column Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.3 mL/min |

| Oven Ramp Rate | 15 °C/min | 14 °C/min | 16 °C/min |

Acceptance Criteria:

-

System suitability parameters (Resolution, Tailing Factor, etc.) must still pass under all varied conditions.

-

The results should not deviate significantly from the nominal conditions, demonstrating the method's reliability.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

Caption: High-level workflow for GC-MS method validation.

Caption: Inter-relationship of analytical validation parameters.

Comparative Analysis: GC-MS vs. HPLC-UV

While GC-MS is a superior technique for volatile and semi-volatile compounds, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable alternative, particularly for non-volatile or thermally labile impurities.[10][23][24] A comprehensive validation approach would consider the strengths of each.

Objective Performance Comparison (Hypothetical Data):

| Parameter | GC-MS Method | HPLC-UV Method | Commentary |

| Specificity | Excellent: Mass spectral data provides positive identification, resolving co-eluting peaks spectrally. | Good: Relies on retention time. Peak purity analysis with DAD is possible but less definitive than MS. | GC-MS is inherently more specific due to the second dimension of mass analysis.[9] |

| LOD (Analyte) | ~0.02 µg/mL | ~0.05 µg/mL | GC-MS often provides lower detection limits, especially in SIM mode. |

| LOQ (Analyte) | ~0.06 µg/mL | ~0.15 µg/mL | The higher sensitivity of GC-MS translates to a lower quantification limit. |

| Precision (%RSD) | < 1.5% | < 2.0% | Both techniques can achieve excellent precision. |

| Accuracy (Recovery) | 99.0 - 101.5% | 98.5 - 102.0% | Both methods are capable of high accuracy. |

| Analysis Time | ~20 min/sample | ~25 min/sample | GC methods can often be faster due to rapid temperature ramping.[23] |

| Residual Solvents | Yes: Excellent capability for analyzing volatile organic solvents. | No: Not suitable for most volatile residual solvents. | GC is the standard method for residual solvent analysis.[23] |

| Thermally Labile Impurities | Potential Risk: High temperatures can cause degradation of some impurities. | Advantageous: Analysis is performed at or near ambient temperature. | HPLC is the method of choice for compounds that are not stable at high temperatures.[10] |

References

-

Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S. Food and Drug Administration. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

-

〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]

-

usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. (n.d.). Pharmacopeia. [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

-

Understanding the Latest Revisions to USP <621> | Agilent. (2023). Agilent Technologies. [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

-

GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

-

Are You Sure You Understand USP <621>? | LCGC International. (2024). LCGC International. [Link]

-

FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]

-

Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. (n.d.). Waters Corporation. [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

-

ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency. [Link]

-

A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Impactfactor.org. [Link]

-

Analytical Validation Quick Reference Guide - Gcms.cz. (n.d.). Gcms.cz. [Link]

-

Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024). Environics Inc. [Link]

-

System Suitability Testing: Ensuring Reliable Results - Lab Manager. (2025). Lab Manager. [Link]

-

Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC. (2018). National Center for Biotechnology Information. [Link]

-

E&L System Suitability Standard Development - Resolian. (2026). Resolian. [Link]

-

The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

-

Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]

-

Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023). AMP Tech Instruments. [Link]

-

Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

-

System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. (n.d.). Taylor & Francis Online. [Link]

-

Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Brewer Science. [Link]

-

Celebration of Scholarship: GCMS VS HPLC. (n.d.). University of Louisville Institutional Repository. [Link]

-

-

analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

-

Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry - ResearchGate. (2026). ResearchGate. [Link]

-

Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.). Agilent Technologies. [Link]

-

Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

-

method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Agilent Technologies. [Link]

-

Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. (2024). MDPI. [Link]

-

1,2,3-triiodo-5-nitrobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Selected Methods of Analysis. (n.d.). Cengage. [Link]

- CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene - Google Patents. (n.d.).

-

Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]

-

1-Ethyl-3-iodo-5-nitrobenzene | C8H8INO2 | CID 66895542 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. (2010). Agilent Technologies. [Link]

-

Iodobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Techniques and Methods of Identification - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. biopharminternational.com [biopharminternational.com]

- 4. database.ich.org [database.ich.org]

- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 6. usp.org [usp.org]

- 7. agilent.com [agilent.com]

- 8. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene - Google Patents [patents.google.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. propharmagroup.com [propharmagroup.com]

- 14. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]

- 15. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolian.com [resolian.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. gcms.cz [gcms.cz]

- 19. elementlabsolutions.com [elementlabsolutions.com]

- 20. fda.gov [fda.gov]

- 21. environics.com [environics.com]

- 22. researchtrendsjournal.com [researchtrendsjournal.com]

- 23. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。